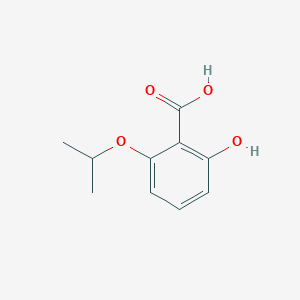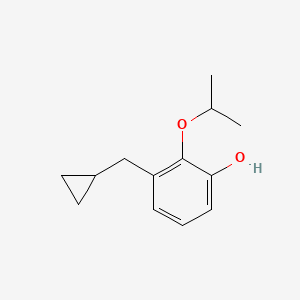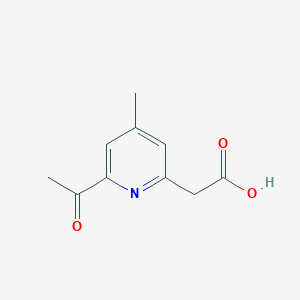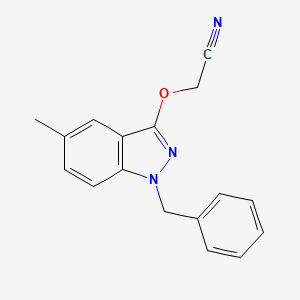
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Méthodes De Préparation
The synthesis of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 1-benzyl-5-methyl-1H-indazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.
Applications De Recherche Scientifique
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetonitrile can be compared with other indazole derivatives such as:
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits anti-inflammatory properties.
1-Methyl-1H-indazole-4-acetic acid: Used in medicinal chemistry for its biological activities.
Propriétés
Formule moléculaire |
C17H15N3O |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
2-(1-benzyl-5-methylindazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C17H15N3O/c1-13-7-8-16-15(11-13)17(21-10-9-18)19-20(16)12-14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3 |
Clé InChI |
FXKAVYOEBXBTBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(N=C2OCC#N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


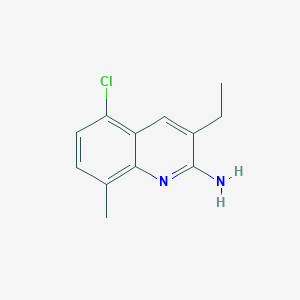
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
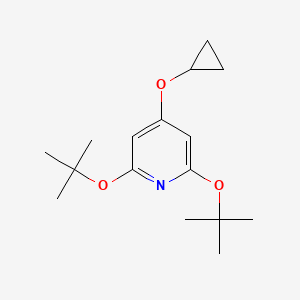
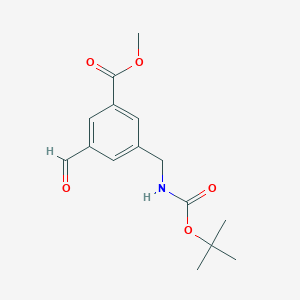
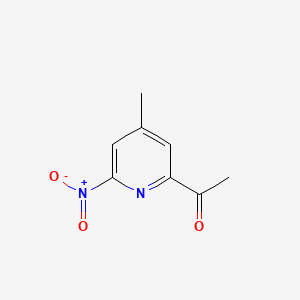
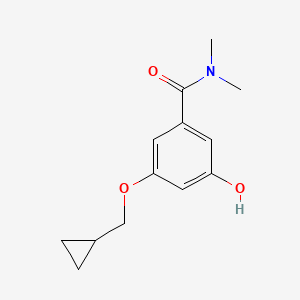
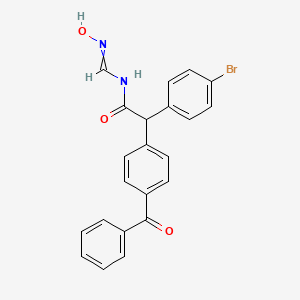
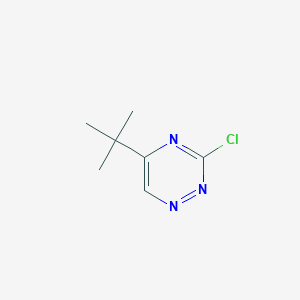
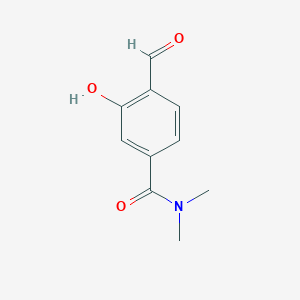
![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
